molecular formula C15H12O8 B021138 Ethyl brevifolincarboxylate CAS No. 107646-82-2

Ethyl brevifolincarboxylate

Cat. No.: B021138
CAS No.: 107646-82-2
M. Wt: 320.25 g/mol
InChI Key: JSEPSLOCPQODTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Ethyl brevifolincarboxylate (EBFC) is a bioactive compound primarily isolated from the seeds of Quercus wutaishanica and has garnered attention for its potential therapeutic properties. This article explores the biological activities associated with EBFC, including its antitumor, antioxidant, and anti-inflammatory effects, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₅H₁₂O₈
  • Molecular Weight : 320.25 g/mol
  • CAS Number : 107646-82-2
  • Density : 1.7 g/cm³
  • Boiling Point : 629.6°C
  • Flash Point : 240.5°C

Antitumor Activity

EBFC has been identified as a significant antitumor agent. A study conducted on Phyllanthus niruri revealed that EBFC exhibited notable cytotoxic effects against hepatocellular carcinoma (HCC) cell lines. The study utilized MTT assays to assess cell viability, demonstrating that EBFC effectively inhibited cell proliferation with an IC₅₀ value lower than many other tested compounds.

CompoundIC₅₀ (µg/mL)
EBFC14.82 ± 1.00
Corilagin93.35 ± 11.99

The results indicate that EBFC may serve as a promising candidate for developing new antitumor therapies, particularly in liver cancer treatment .

Antioxidant Activity

Research has shown that EBFC possesses antioxidant properties, contributing to its potential health benefits. A study involving the ethanolic extract of Punica granatum flowers found that EBFC was one of the isolated polyphenols exhibiting significant antioxidant activity, which was evaluated through various assays measuring lipid peroxidation and free radical scavenging .

Anti-inflammatory Effects

In addition to its antitumor and antioxidant properties, EBFC has been implicated in anti-inflammatory activities. In vivo studies demonstrated that treatment with EBFC reduced inflammation markers in animal models, suggesting its potential use in managing inflammatory diseases .

Case Studies and Research Findings

  • Isolation from Natural Sources :
    • EBFC was successfully isolated from the seeds of Quercus wutaishanica, highlighting its natural origin and potential as a therapeutic agent derived from traditional medicinal plants .
  • Network Pharmacology Approaches :
    • A comprehensive study utilized network pharmacology to elucidate the mechanisms of action of compounds including EBFC within P. chinense. This approach revealed multiple signaling pathways influenced by EBFC, further supporting its role in cancer treatment .
  • Spectroscopic Analysis :
    • Structural characterization of EBFC was performed using NMR techniques, confirming its chemical structure and providing insights into its interaction with biological targets .

Properties

IUPAC Name

ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPSLOCPQODTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910387
Record name Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107646-82-2
Record name Ethyl brevifolincarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107646822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl brevifolincarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl brevifolincarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl brevifolincarboxylate
Reactant of Route 4
Ethyl brevifolincarboxylate
Reactant of Route 5
Ethyl brevifolincarboxylate
Reactant of Route 6
Ethyl brevifolincarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.